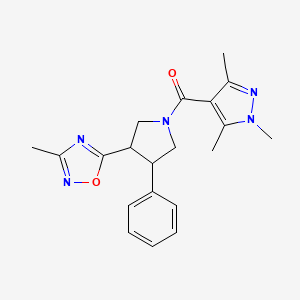

(3-(3-methyl-1,2,4-oxadiazol-5-yl)-4-phenylpyrrolidin-1-yl)(1,3,5-trimethyl-1H-pyrazol-4-yl)methanone

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound "(3-(3-methyl-1,2,4-oxadiazol-5-yl)-4-phenylpyrrolidin-1-yl)(1,3,5-trimethyl-1H-pyrazol-4-yl)methanone" is a complex molecule that appears to be related to various research efforts in synthesizing novel compounds with potential pharmacological activities. Although the exact compound is not directly mentioned in the provided papers, the structural motifs of oxadiazole and pyrazole are recurrent themes in these studies, which are often associated with a wide range of biological activities.

Synthesis Analysis

The synthesis of related compounds involves the formation of arylmethanones, which are central to the structure of the compound . For instance, the synthesis of (1,3-dialkyl-5-amino-1H-pyrazol-4-yl)arylmethanones has been reported to involve the use of various starting materials and reagents to create a series of central nervous system depressants with potential anticonvulsant properties . Similarly, the synthesis of related oxadiazole compounds has been achieved by cyclization reactions, as seen in the creation of 2-[1-(5-chloro-2-methoxy-phenyl)-5-methyl-1H-pyrazol-4-yl]-5-(substituted-phenyl)-[1,3,4]oxadiazoles . These methods could provide insights into the potential synthetic routes for the compound of interest.

Molecular Structure Analysis

The molecular structure of related compounds has been characterized using various analytical and spectral methods, including IR, ^1H NMR, ^13C NMR, and LC-MS . Computational calculations using DFT methods have also been employed to determine structural parameters such as bond lengths, bond angles, and dihedral angles, as well as to predict vibrational spectral bands and electronic properties . These techniques could be applied to analyze the molecular structure of the compound .

Chemical Reactions Analysis

The chemical reactivity of related compounds has been explored through studies of their pharmacological effects, such as central nervous system depressant activity and antibacterial activity . The frontier molecular orbitals, molecular electrostatic potential (MESP), and global chemical reactivity parameters have been investigated to understand the stability and reactivity of these molecules . These analyses could be relevant to the compound of interest, suggesting potential reactivity patterns and biological activities.

Physical and Chemical Properties Analysis

The physical and chemical properties of related compounds have been inferred from experimental and computational studies. For example, the solvent effects on the absorption wavelength of (3,5-diphenyl-4,5-dihydro-1H-pyrazol-1-yl)(phenyl)methanone have been reported, indicating the influence of solvent polarity on electronic properties . The antibacterial activity of arylmethanones and oxadiazoles has been assessed through qualitative and quantitative methods, providing insights into their potential as therapeutic agents . These findings could be extrapolated to predict the properties of the compound , including its solubility, stability, and biological efficacy.

Aplicaciones Científicas De Investigación

Synthesis and Anticancer Evaluation

Compounds with complex structures, including pyrazole and oxadiazole moieties similar to the queried compound, have been synthesized and evaluated for anticancer activities. For instance, a study involved the synthesis of various heterocyclic compounds and their evaluation as potential anticancer agents (Gouhar & Raafat, 2015). These compounds were created through reactions with different nucleophile agents, leading to the formation of hydroxy pyrazole and hydroxy oxazole derivatives, among others.

Biological Activity Screening

Another research focused on synthesizing novel derivatives from key intermediates, incorporating isoxazole, oxadiazole, and pyrazolyl methanone oxime derivatives. The structures of the products were confirmed using spectral data, and their antibacterial activity was evaluated (Sangepu et al., 2016).

Antioxidant and Antimicrobial Activities

Further studies have synthesized new derivatives containing 1,3,4-oxadiazole and pyrazole moieties, exploring their antioxidant and antimicrobial potentials. Compounds were assessed for their ability to scavenge free radicals and inhibit the growth of various microbial strains, highlighting the diverse biological activities of these heterocyclic compounds (Bassyouni et al., 2012).

Structural Characterization and Molecular Docking

The structural characterization and molecular docking studies of synthesized compounds provide insights into their potential interaction mechanisms with biological targets. For example, novel pyrazole-incorporated isoxazole derivatives were synthesized, characterized, and subjected to docking studies to predict their binding affinities towards target enzymes or receptors, offering a pathway to understanding their biological activities (Radhika et al., 2020).

Mecanismo De Acción

Target of action

The compound contains an oxadiazole ring, a pyrazole ring, and a pyrrolidine ring. Compounds containing these rings are known to exhibit various biological activities . They can bind with high affinity to multiple receptors, which could be helpful in developing new useful derivatives .

Mode of action

The exact mode of action would depend on the specific targets this compound interacts with. Generally, compounds with these rings can interact with their targets through various types of chemical bonds and intermolecular forces, leading to changes in the targets’ functions .

Biochemical pathways

The affected pathways would depend on the specific targets of this compound. Indole derivatives, for example, have been found to possess various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .

Result of action

The molecular and cellular effects of this compound’s action would depend on its specific targets and mode of action. For example, if it targets enzymes involved in a disease pathway, it could potentially inhibit or enhance the activity of these enzymes, leading to therapeutic effects .

Propiedades

IUPAC Name |

[3-(3-methyl-1,2,4-oxadiazol-5-yl)-4-phenylpyrrolidin-1-yl]-(1,3,5-trimethylpyrazol-4-yl)methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H23N5O2/c1-12-18(13(2)24(4)22-12)20(26)25-10-16(15-8-6-5-7-9-15)17(11-25)19-21-14(3)23-27-19/h5-9,16-17H,10-11H2,1-4H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PFWGWBFCODBEMR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NN1C)C)C(=O)N2CC(C(C2)C3=NC(=NO3)C)C4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H23N5O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

365.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-(2-Fluorophenyl)-4-(1-{2-hydroxy-3-[4-(methylethyl)phenoxy]propyl}benzimidaz ol-2-yl)pyrrolidin-2-one](/img/structure/B2524104.png)

![8-(2-methoxyethyl)-1,6,7-trimethyl-3-(2-morpholinoethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2524115.png)

![4-fluoro-N-[[5-(2-oxo-2-piperidin-1-ylethyl)sulfanyl-1,3,4-oxadiazol-2-yl]methyl]benzamide](/img/structure/B2524117.png)

![1,7-Dimethyl-4-oxo-1,3,4,7-tetrahydropyrazolo[3,4-c][1,2]thiazine 2,2-dioxide](/img/structure/B2524118.png)

![4,4,5,5-Tetramethyl-2-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1-bicyclo[1.1.1]pentanyl]-1,3,2-dioxaborolane](/img/structure/B2524119.png)